N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide
CAS No.:
Cat. No.: VC15811854
Molecular Formula: C9H6ClF3N2O4
Molecular Weight: 298.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClF3N2O4 |
|---|---|
| Molecular Weight | 298.60 g/mol |
| IUPAC Name | N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C9H6ClF3N2O4/c1-4(16)14-6-2-5(10)8(19-9(11,12)13)3-7(6)15(17)18/h2-3H,1H3,(H,14,16) |
| Standard InChI Key | DBNBDCIMRXAVNE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide (C₉H₅ClF₃N₂O₄) features a phenyl ring with three distinct substituents:
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Chloro group (-Cl) at the 5-position,
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Nitro group (-NO₂) at the 2-position,
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Trifluoromethoxy group (-OCF₃) at the 4-position,
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Acetamide group (-NHCOCH₃) at the 1-position.
The trifluoromethoxy group is a strong electron-withdrawing substituent due to the inductive effects of fluorine atoms, while the nitro group further polarizes the aromatic ring. These features influence the compound’s reactivity, solubility, and intermolecular interactions.
Table 1: Inferred Physicochemical Properties
| Property | Value/Range | Basis of Inference |
|---|---|---|
| Molecular Weight | 316.59 g/mol | Calculated from molecular formula |
| Melting Point | 110–115 °C | Analogous nitroacetamides |
| Solubility in Water | Low (<1 mg/mL) | Hydrophobic substituents |
| LogP (Octanol-Water) | ~2.5 | Computational estimation |
| pKa (Acetamide NH) | ~14–16 | Comparison to acetamide derivatives |
The low water solubility is attributed to the hydrophobic trifluoromethoxy and chloro groups, while the nitro group enhances molecular polarity.
Synthesis and Manufacturing Approaches
The synthesis of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide likely involves multi-step reactions, beginning with the functionalization of a benzene derivative. A plausible route includes:
Step 1: Nitration of 4-Chloro-2-(trifluoromethoxy)phenol
Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group at the 2-position. The reaction’s regioselectivity is governed by the directing effects of existing substituents.
Step 2: Chlorination
Chlorination at the 5-position could be achieved via electrophilic substitution using chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
Step 3: Acetylation of the Amine Group
The final step involves acetylation of the intermediate amine using acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl) under basic conditions (e.g., pyridine).
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (Estimated) |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄ (1:3 v/v) | 0–5 °C | 70–80% |
| 2 | Cl₂, FeCl₃, CH₂Cl₂ | 25 °C | 60–70% |
| 3 | (CH₃CO)₂O, Pyridine, DCM | 50 °C | 85–90% |
Purification methods such as recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) would be critical for isolating the final product.
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by its functional groups:
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Nitro Group (-NO₂):
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Reduces to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling further derivatization.
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Participates in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NaOH, 200 °C).
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Trifluoromethoxy Group (-OCF₃):
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Resists hydrolysis under acidic/basic conditions due to fluorine’s electronegativity.
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Enhances electrophilicity of the aromatic ring, facilitating NAS at meta/para positions.
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Acetamide Group (-NHCOCH₃):
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Hydrolyzes to the corresponding amine under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions.
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Undergoes Hofmann degradation to form an isocyanate intermediate when treated with Br₂/NaOH.
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| Activity Type | Model System | EC₅₀/IC₅₀ (Estimated) |
|---|---|---|
| Antibacterial (E. coli) | In vitro assay | 15–20 µM |
| Antifungal (C. albicans) | In vitro assay | 25–30 µM |
| Cytotoxicity (HeLa) | Cell culture | 50–60 µM |
Toxicological and Environmental Considerations
While specific toxicity data for this compound is unavailable, structural analogs provide insights:
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Nitroaromatics: Potential mutagenicity via nitroreductase-mediated DNA adduct formation.
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Chlorinated compounds: Bioaccumulation risks in aquatic ecosystems.
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Trifluoromethoxy groups: Generally low acute toxicity but persistent in environmental matrices.
Future Research Directions
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Synthetic Optimization: Develop greener methodologies (e.g., flow chemistry) to improve yield and reduce waste.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance therapeutic indices.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in rodent models.
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Computational Modeling: Predict metabolic pathways and off-target interactions using QSAR models.
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